molecular formula C20H17BrN2O2 B4897128 N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide

N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide

Cat. No.: B4897128
M. Wt: 397.3 g/mol
InChI Key: FZFOISWNZBURKO-UHFFFAOYSA-N
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Description

N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinium ring, a phenacyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide typically involves the reaction of 1-phenacylpyridinium bromide with benzoyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-phenacylpyridin-1-ium-4-yl)benzoic acid, while reduction could produce N-(1-phenacylpyridin-1-ium-4-yl)benzylamine .

Scientific Research Applications

N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain bacterial enzymes, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2.BrH/c23-19(16-7-3-1-4-8-16)15-22-13-11-18(12-14-22)21-20(24)17-9-5-2-6-10-17;/h1-14H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFOISWNZBURKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)NC(=O)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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